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molecular formula C15H13ClN2S B017520 rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile CAS No. 444728-11-4

rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

Cat. No. B017520
M. Wt: 288.8 g/mol
InChI Key: JFDVAYOTONCKQN-UHFFFAOYSA-N
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Patent
US06635763B2

Procedure details

To a solution of 8.98 g (86.33 mmole) sodium bisulfite in water (27 mL), o-chlorobenzaldehyde 12.4 g (86.33 mmole) was added resulting in a white precipitate. To the precipitate, 15 g (0.107 moles) of 6,7-dihydro-4H-thieno[3,2-c]pyridine was added, followed by addition of 4.4 g (89.7 mmoles) NaCN (dissolved in 15 mL water). The reaction mixture was heated at 40-50° C. for 6 hrs and was quenched by pouring in water (50 mL). The mixture was extracted with 2×100 mL of ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The yield of the title product is 24 g (97%).
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=O.[S:15]1[C:23]2[CH2:22][CH2:21][NH:20][CH2:19][C:18]=2[CH:17]=[CH:16]1.[C-:24]#[N:25].[Na+]>O>[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]([N:20]1[CH2:21][CH2:22][C:23]2[S:15][CH:16]=[CH:17][C:18]=2[CH2:19]1)[C:24]#[N:25] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.98 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
12.4 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
27 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
S1C=CC=2CNCCC21
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by pouring in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 2×100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C(C#N)N1CC2=C(CC1)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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